4-[5-(4-cyclopentanecarbonylpiperazin-1-yl)pyridazin-3-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(4-cyclopentanecarbonylpiperazin-1-yl)pyridazin-3-yl]morpholine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a cyclopentyl group, a morpholinopyridazinyl group, and a piperazinyl group, all connected through a methanone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-cyclopentanecarbonylpiperazin-1-yl)pyridazin-3-yl]morpholine typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final compound. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated synthesis and purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-cyclopentanecarbonylpiperazin-1-yl)pyridazin-3-yl]morpholine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
4-[5-(4-cyclopentanecarbonylpiperazin-1-yl)pyridazin-3-yl]morpholine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[5-(4-cyclopentanecarbonylpiperazin-1-yl)pyridazin-3-yl]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been identified as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5), which play crucial roles in cell cycle regulation and energy metabolism . By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in tumor cells, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and pyridazinone-based molecules, such as:
Phenyl(piperazin-1-yl)methanone derivatives: These compounds have been studied for their potential as reversible monoacylglycerol lipase (MAGL) inhibitors.
Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: This compound is a potent inhibitor of CDK4 and ARK5, similar to 4-[5-(4-cyclopentanecarbonylpiperazin-1-yl)pyridazin-3-yl]morpholine.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to inhibit multiple kinases with high potency makes it a valuable compound for therapeutic research, particularly in oncology.
Properties
IUPAC Name |
cyclopentyl-[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c24-18(15-3-1-2-4-15)23-7-5-21(6-8-23)16-13-17(20-19-14-16)22-9-11-25-12-10-22/h13-15H,1-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZYYEOWQRGNKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C3=CC(=NN=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.